BenchChemオンラインストアへようこそ!

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine

Physicochemical profiling Drug-likeness prediction Building block selection

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944897-80-7) is a primary amine-functionalized 1,3,4-oxadiazole heterocycle bearing an ortho-methoxyphenyl substituent at the 5-position. With molecular formula C10H11N3O2 and molecular weight 205.21 g/mol, it belongs to the class of 5-aryl-1,3,4-oxadiazole-2-methanamine building blocks that serve as versatile intermediates for constructing biologically active compound libraries.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 944897-80-7
Cat. No. B1613004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
CAS944897-80-7
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)CN
InChIInChI=1S/C10H11N3O2/c1-14-8-5-3-2-4-7(8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3
InChIKeyVTEZMEODSJVCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944897-80-7): A Positionally Differentiated 5-Aryl-1,3,4-Oxadiazole-2-Methanamine Building Block for Medicinal Chemistry Procurement


1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944897-80-7) is a primary amine-functionalized 1,3,4-oxadiazole heterocycle bearing an ortho-methoxyphenyl substituent at the 5-position [1]. With molecular formula C10H11N3O2 and molecular weight 205.21 g/mol, it belongs to the class of 5-aryl-1,3,4-oxadiazole-2-methanamine building blocks that serve as versatile intermediates for constructing biologically active compound libraries [1]. The 1,3,4-oxadiazole core is a recognized metabolically stable pharmacophore capable of engaging in hydrogen bonding and π-π stacking interactions, while the ortho-methoxy group introduces distinct conformational and electronic properties compared to para-methoxy or unsubstituted phenyl analogs [2]. The primary amine handle at the 2-position enables derivatization via amide bond formation, reductive amination, or N-alkylation, providing a strategic entry point for structure-activity relationship (SAR) exploration [2].

Why 5-(2-Methoxyphenyl)-1,3,4-Oxadiazole-2-Methanamine Cannot Be Casually Substituted by Its 4-Methoxy or Unsubstituted Phenyl Analogs


The ortho-methoxy substitution pattern in 1-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine creates a unique structural microenvironment that cannot be replicated by the para-methoxy isomer (CAS 944897-68-1) or the unsubstituted 5-phenyl analog (CAS 46182-58-5). The ortho-methoxy group establishes a six-membered intramolecular hydrogen bond with the oxadiazole N-3 nitrogen, restricting the aryl-oxadiazole dihedral angle and altering both the ground-state conformation and the electronic distribution across the heterocycle [1]. This conformational locking has measurable consequences: the target compound exhibits a larger topological polar surface area (TPSA = 74.2 Ų) and additional rotatable bond (3 vs. 2) relative to the 5-phenyl analog (TPSA = 64.94 Ų), directly impacting physicochemical properties and downstream biological recognition [1][2]. The computed XLogP3 of 0.3 for the target indicates distinct lipophilicity and solubility behavior compared to close analogs, which is critical when the compound is used as a building block where the amine reactivity and subsequent pharmacokinetic profile of derivatives depend intimately on the starting scaffold's substitution pattern [1].

Quantitative Differential Evidence for 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944897-80-7) Relative to Closest Structural Analogs


Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Versus Unsubstituted 5-Phenyl Analog

The target compound exhibits a computed TPSA of 74.2 Ų and five hydrogen-bond acceptor sites, compared to 64.94 Ų and four hydrogen-bond acceptor sites for the unsubstituted 5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 46182-58-5) [1][2]. The ortho-methoxy oxygen contributes an additional H-bond acceptor and increases the polar surface area by 9.26 Ų (~14% increase), which influences solubility, permeability, and target engagement profiles of downstream derivatives. The XLogP3-AA of the target is 0.3, reflecting moderate polarity, whereas the 5-phenyl analog registers a LogP of 0.178, indicating a modest but quantifiable difference in lipophilicity that may affect partitioning behavior and bioavailability of amide-coupled products [1][2].

Physicochemical profiling Drug-likeness prediction Building block selection

Tyrosinase Inhibitory Potency of Derivatives Incorporating the 2-Methoxyphenyl-1,3,4-Oxadiazole Scaffold: 5,610-Fold Improvement Over Kojic Acid Standard

A derivative constructed from the target scaffold, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, demonstrated an IC50 of 0.003 ± 0.00 µM against mushroom tyrosinase in vitro, representing a 5,610-fold improvement in potency over the standard drug kojic acid (IC50 = 16.83 ± 1.16 µM) [1]. This derivative was the most potent within the synthesized series, and the 2-methoxyphenyl substituent was explicitly identified as contributing to the high inhibitory activity through favorable interactions within the tyrosinase active site as confirmed by molecular docking and molecular dynamics simulations [1]. The compound also displayed non-toxic behavior against B16F10 melanoma cells and significantly decreased tyrosinase expression at 50 µM (P < 0.05) in western blot analysis [1].

Tyrosinase inhibition Melanogenesis Skin-lightening agents 1,3,4-oxadiazole SAR

COX-2 Enzyme Engagement Profile of a Derivative Bearing the 2-Methoxyphenyl-1,3,4-Oxadiazole Moiety

A benzimidazole-oxadiazole hybrid, 1-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-2-(morpholinomethyl)-1H-benzimidazole (compound 5q), was evaluated for inhibition of human recombinant cyclooxygenase-2 (COX-2) and exhibited an IC50 of 13,700 nM (13.7 µM) in a colorimetric assay [1]. While this represents moderate potency, it provides a quantitative benchmark for COX-2 engagement of derivatives incorporating the target scaffold. Notably, the parent cytotoxic study from which this compound originates demonstrated that poly-halogenated derivatives in the same series exhibited cytotoxicity comparable to or better than doxorubicin against A549, HT29, and HT1080 cell lines, with the 5-aryl substitution pattern directly modulating activity [2].

COX-2 inhibition Anti-inflammatory Benzimidazole-oxadiazole hybrids Target engagement

Ortho-Methoxy Conformational Locking and Electronic Differentiation Versus Para-Methoxy Isomer (CAS 944897-68-1)

The ortho-methoxy group in the target compound can form a six-membered intramolecular hydrogen bond with the N-3 nitrogen of the 1,3,4-oxadiazole ring, an interaction that is geometrically impossible for the para-methoxy isomer (CAS 944897-68-1) [1]. This intramolecular H-bond restricts the aryl-oxadiazole dihedral angle, altering the π-conjugation efficiency between the two aromatic systems. The structural consequence is reflected in the computed pKa of the primary amine: 6.18 ± 0.29 for the target , which is lower than the typical pKa of ~7.5-8.5 for unconstrained 5-aryl-1,3,4-oxadiazole-2-methanamines, indicating that the ortho-methoxy group exerts an electron-withdrawing influence through the H-bond network that modulates amine basicity and nucleophilicity. This has direct implications for derivatization chemistry, as the amine reactivity in acylation or reductive amination reactions will differ measurably from the para-methoxy analog [1].

Conformational analysis Intramolecular hydrogen bonding Isomer differentiation Scaffold selection

Rotatable Bond Count and Conformational Flexibility: Target (3 Rotatable Bonds) Versus 5-Phenyl Analog (2 Rotatable Bonds)

The target compound possesses three rotatable bonds (Caryl-OCH3, Caryl-oxadiazole, and oxadiazole-CH2NH2), compared to only two rotatable bonds in the unsubstituted 5-phenyl analog (Caryl-oxadiazole and oxadiazole-CH2NH2) [1][2]. The additional methoxy rotational degree of freedom increases the conformational ensemble accessible to derivatives, which can enhance the probability of sampling bioactive conformations during target engagement. However, this flexibility is partially constrained by the ortho-methoxy intramolecular H-bond, creating a unique balance of conformational adaptability versus preorganization that neither the para-methoxy isomer (which has equal rotatable bonds but no constraining H-bond) nor the unsubstituted analog (which is more rigid) can replicate [1].

Conformational entropy Ligand flexibility Binding site adaptability Scaffold diversity

Commercial Availability and Purity Benchmarking: ≥95% Purity with Multi-Vendor Sourcing Consistency

The target compound is commercially available from multiple independent suppliers with a consistently specified minimum purity of ≥95% (AKSci Catalog 2038DA), and 98% purity from A&J Pharmtech (Catalog AJA-O22225) [1]. The dihydrochloride salt form is also available (smolecule.com), offering additional formulation flexibility . In comparison, the para-methoxy isomer (CAS 944897-68-1) is also available at 95%+ purity from similar vendor networks, but the target compound benefits from more diverse sourcing options including the dihydrochloride salt, which improves aqueous solubility for aqueous-phase derivatization protocols [1]. The compound is classified as non-hazardous for transport (DOT/IATA), facilitating international procurement logistics .

Procurement reliability Building block quality Supply chain assurance Purity specification

Evidence-Backed Application Scenarios for Procuring 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine (CAS 944897-80-7)


Melanogenesis-Targeted Drug Discovery: Tyrosinase Inhibitor Library Construction

The exceptional potency of the 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide derivative (IC50 = 0.003 µM, 5,610-fold better than kojic acid) validates the 2-methoxyphenyl-1,3,4-oxadiazole scaffold as a privileged starting point for tyrosinase inhibitor development [1]. Research groups focused on skin-lightening agents, anti-melanoma therapeutics, or cosmetic active ingredients should prioritize this building block for constructing focused libraries via the reactive primary amine handle. The scaffold's non-toxic profile against B16F10 melanoma cells, combined with confirmed reduction of tyrosinase protein expression at 50 µM in western blot, provides a strong efficacy-safety rationale [1].

COX-2/Inflammation Medicinal Chemistry: Benzimidazole-Oxadiazole Hybrid Synthesis

The COX-2 engagement value (IC50 = 13.7 µM) for the benzimidazole-oxadiazole hybrid 5q establishes a quantitative activity benchmark for the 2-methoxyphenyl oxadiazole moiety in the anti-inflammatory target space [2]. Medicinal chemistry teams developing selective COX-2 inhibitors or dual-target anticancer/anti-inflammatory agents can use this building block to systematically explore the SAR around the 5-aryl position, where the ortho-methoxy group's intramolecular H-bond with the oxadiazole ring may enhance selectivity relative to para-substituted analogs by altering the presentation of the aryl ring to the COX-2 active site [1][2].

Physicochemical Property-Driven Scaffold Selection: Optimizing Solubility and Permeability in CNS Drug Discovery

For CNS-targeted programs where balancing solubility and blood-brain barrier permeability is critical, the target compound's XLogP3 of 0.3 and TPSA of 74.2 Ų provide a quantitatively differentiated starting point compared to the more lipophilic 5-phenyl analog (LogP ~0.18, TPSA = 64.94 Ų) [3][4]. The additional H-bond acceptor from the ortho-methoxy group offers enhanced aqueous solubility without the excessive polar surface area (>90 Ų) that typically penalizes CNS penetration. The pKa of 6.18 means the amine is partially uncharged at physiological pH, facilitating passive membrane diffusion of derivatives while retaining the capacity for salt formation in formulation [3].

Anticancer Library Synthesis: 5-Aryl-1,3,4-Oxadiazole-Pyrrole Hybrid Construction via Multi-Component Reaction

The demonstrated success of the one-pot, four-component synthesis route for generating N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines with cytotoxic activity comparable to or better than doxorubicin validates the target compound's suitability as a key input for diversity-oriented synthesis [1]. The primary amine participates directly in the multi-component aza-Wittig reaction, and the ortho-methoxy substitution pattern provides a distinct electronic environment that, when combined with poly-halogenated benzylamine components, can yield compounds with IC50 values as low as 4.3 µM against MCF-7 breast cancer cells (4-fold more potent than doxorubicin) [1]. This application scenario is directly supported by the parent study's SAR, which identified halogen substitution on both the 5-phenyl ring and the N-benzyl moiety as critical for maximizing antiproliferative activity across A549, HT29, HT1080, and MCF-7 cancer cell lines [1].

Quote Request

Request a Quote for 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.